molecular formula C10H10Cl2O B170182 1-(2,5-Dichloro-3,6-dimethylphenyl)ethanone CAS No. 164165-77-9

1-(2,5-Dichloro-3,6-dimethylphenyl)ethanone

Cat. No. B170182
CAS RN: 164165-77-9
M. Wt: 217.09 g/mol
InChI Key: XWFCYZDVVZNOKA-UHFFFAOYSA-N
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Description

1-(2,5-Dichloro-3,6-dimethylphenyl)ethanone is a chemical compound that is closely related to various other substituted phenyl ethanones. While the specific compound is not directly studied in the provided papers, these papers do discuss similar compounds which can give insights into the properties and behaviors that 1-(2,5-Dichloro-3,6-dimethylphenyl)ethanone might exhibit.

Synthesis Analysis

The synthesis of related compounds often involves Friedel-Crafts alkylation, as seen in the effective synthesis of 1,2-Bis(3,4-dimethylphenyl)ethane (DMPE) using Lewis acid catalysts . This suggests that a similar approach could potentially be used for synthesizing 1-(2,5-Dichloro-3,6-dimethylphenyl)ethanone, with appropriate adjustments for the different substituents on the aromatic ring.

Molecular Structure Analysis

The molecular structure and properties of related compounds have been investigated using X-ray diffraction and vibrational spectroscopy, supported by computational studies using density functional theory (DFT) . These methods could be applied to 1-(2,5-Dichloro-3,6-dimethylphenyl)ethanone to determine its molecular structure, including the conformation of the molecule and the geometrical parameters.

Chemical Reactions Analysis

The related compound 2-bromo-1-(3,4-dimethylphenyl)ethanone has been used as a precursor to synthesize various thiazole derivatives . This indicates that halogenated phenyl ethanones can undergo nucleophilic substitution reactions to form heterocyclic compounds, which could also be relevant for the chemical reactions of 1-(2,5-Dichloro-3,6-dimethylphenyl)ethanone.

Physical and Chemical Properties Analysis

The vibrational spectra and HOMO-LUMO analysis of a structurally similar compound, 1-{3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl}-ethanone, have been reported . Such analyses can provide information on the electronic properties and potential reactivity of the compound. The molecular electrostatic potential study from this paper suggests regions of the molecule that are susceptible to electrophilic or nucleophilic attack, which could be extrapolated to understand the reactivity of 1-(2,5-Dichloro-3,6-dimethylphenyl)ethanone.

Scientific Research Applications

Heterocyclic Compound Synthesis

1-(2,5-Dichloro-3,6-dimethylphenyl)ethanone has been used in the synthesis of heterocyclic compounds. For instance, it has been involved in the conversion of 5-arylisoxazole-3-carboxylic acids into 5-arylisoxazole-3-hydroxamic acids, leading to the formation of 3,4-substituted 1,2,5-oxadiazoles. This process was confirmed by single-crystal X-ray analysis for certain derivatives, demonstrating its utility in complex organic syntheses (Potkin, Petkevich, Lyakhov, & Ivashkevich, 2012).

Crystallographic and Vibrational Studies

The molecular structure and properties of derivatives like 1-(2-hydroxy-4,5-dimethylphenyl)ethanone have been extensively studied. These investigations include X-ray diffraction and vibrational spectroscopy, combined with computational studies using density functional theory (DFT). These studies help understand the compound's molecular structure and characteristic frequencies (Kumar et al., 2015).

Fungicidal Activity

Derivatives of 1-(2,5-Dichloro-3,6-dimethylphenyl)ethanone have been synthesized for potential fungicidal applications. Compounds were prepared through reactions with various reagents, and their structures were confirmed by elemental analysis, IR, 1H-NMR, and mass spectral analysis. This showcases the potential of 1-(2,5-Dichloro-3,6-dimethylphenyl)ethanone derivatives in agricultural and pharmaceutical industries (Bashandy, Abdelall, & El-Morsy, 2008).

Asymmetric Catalysis

In asymmetric catalysis, novel compounds like 1-(2,5-dichlorophenyl)-N,N-dimethylethanamine, synthesized from 1-(2,5-dichlorophenyl)ethanone, have been used to develop chiral palladacycles. These complexes were employed in asymmetric hydrophosphination reactions, demonstrating the compound's significance in stereoselective synthesis, an essential aspect of pharmaceutical research (Yap et al., 2014).

Mechanism of Action

Target of Action

It is known to be used as an intermediate in the synthesis of other compounds .

Biochemical Pathways

The compound is used as an intermediate in the synthesis of 5(6)-Hexachlorocarboxyfluorescein . This suggests that it may be involved in the biochemical pathways related to the synthesis and function of this fluorescein derivative.

Result of Action

As an intermediate in the synthesis of 5(6)-Hexachlorocarboxyfluorescein, the result of the action of 1-(2,5-Dichloro-3,6-dimethylphenyl)ethanone would be the formation of this fluorescein derivative . Fluorescein derivatives are often used as dyes and in various biological assays due to their fluorescent properties.

Action Environment

The compound is recommended to be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . These environmental factors likely influence the compound’s stability and efficacy.

Safety and Hazards

The safety information for “1-(2,5-Dichloro-3,6-dimethylphenyl)ethanone” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

1-(2,5-dichloro-3,6-dimethylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2O/c1-5-4-8(11)6(2)9(7(3)13)10(5)12/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWFCYZDVVZNOKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1Cl)C(=O)C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20595928
Record name 1-(2,5-Dichloro-3,6-dimethylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20595928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,5-Dichloro-3,6-dimethylphenyl)ethanone

CAS RN

164165-77-9
Record name 1-(2,5-Dichloro-3,6-dimethylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20595928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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